Physicochemical Profiling of (4-Methylphenyl)sulfamide Scaffolds
Physicochemical Profiling of (4-Methylphenyl)sulfamide Scaffolds
Executive Summary & Nomenclature Clarification
(4-Methylphenyl)sulfamide refers to a class of organosulfur compounds containing a sulfamide moiety (
-
The Primary Scaffold (
-p-Tolylsulfamide): The mono-substituted sulfamide ( ). This is a potent pharmacophore in medicinal chemistry, particularly as a zinc-binding group in Carbonic Anhydrase (CA) inhibitors. -
The Environmental Metabolite (DMST):
-Dimethyl- -(4-methylphenyl)sulfamide ( ).[1] This is the stable degradation product of the fungicide Tolylfluanid and is a standard analyte in environmental toxicology.
This guide provides a comprehensive physicochemical profile of these scaffolds, focusing on their utility in structure-based drug design (SBDD) and environmental fate analysis .
Physicochemical Properties[1][2][3][4][5][6]
The following data aggregates experimental and predicted values for the
Table 1: Key Physicochemical Parameters
| Parameter | Value (DMST) | Notes / Context |
| CAS Registry Number | 66840-71-9 | For the dimethyl derivative. |
| Molecular Formula | Core scaffold: | |
| Molecular Weight | 214.29 g/mol | Monoisotopic Mass: 214.0776 Da |
| Physical State | White to off-white solid | Crystalline powder form. |
| Melting Point | 108–112 °C | Range varies by purity/polymorph. |
| LogP (Octanol/Water) | 1.22 ± 0.2 | Moderate lipophilicity; membrane permeable. |
| Water Solubility | ~130 mg/L (20 °C) | Low aqueous solubility; requires organic co-solvent. |
| pKa (Sulfamide NH) | ~9.5 – 10.5 | The |
| H-Bond Donors | 1 | The internal |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Nitrogen lone pairs (2). |
Solubility & Stability Profile
-
Solvent Compatibility: Highly soluble in polar aprotic solvents (DMSO, Acetonitrile, DMF) and lower alcohols (Methanol, Ethanol).
-
Hydrolytic Stability: The sulfamide linkage (
) is generally more stable to hydrolysis than the sulfamoyl chloride precursor but can degrade under strongly acidic conditions at elevated temperatures. -
Photostability: The p-tolyl ring is susceptible to UV degradation over extended periods, but the sulfamide core is photochemically stable under ambient conditions.
Synthesis & Manufacturing Protocols
The synthesis of (4-methylphenyl)sulfamide derivatives typically proceeds via nucleophilic substitution on a sulfuryl electrophile. Below is the standard protocol for generating the
Protocol A: Synthesis via Sulfamoyl Chloride (Laboratory Scale)
Principle: This method utilizes the reaction between p-toluidine and sulfamoyl chloride (generated in situ) to form the mono-substituted sulfamide.
Reagents:
-
Chlorosulfonyl isocyanate (CSI)
-
Formic acid (to generate sulfamoyl chloride)
-
p-Toluidine (4-Methylaniline)
-
Acetonitrile (Solvent)
-
Triethylamine (Base)
Step-by-Step Workflow:
-
Preparation of Sulfamoyl Chloride:
-
Cool a solution of Chlorosulfonyl isocyanate (1.0 eq) in anhydrous acetonitrile to 0°C.
-
Dropwise add Formic acid (1.0 eq). Caution: Vigorous gas evolution (
and ). -
Stir at 0°C for 30 minutes until gas evolution ceases. The solution now contains
.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve p-toluidine (0.9 eq) and Triethylamine (1.5 eq) in acetonitrile.
-
Slowly add the amine solution to the sulfamoyl chloride solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
-
Work-up:
-
Quench the reaction with ice water.
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).
-
Visualization: Synthesis Pathway
Figure 1: Chemical synthesis pathway utilizing the Chlorosulfonyl Isocyanate (CSI) route to generate the sulfamide core.
Biological Applications: Carbonic Anhydrase Inhibition[3][4]
The (4-methylphenyl)sulfamide scaffold is a classic bioisostere of the sulfonamide moiety (
Mechanism of Action
The unsubstituted sulfamide group (
-
Ionization: The terminal
proton is acidic ( ). -
Binding: The deprotonated nitrogen (
) coordinates directly to the ion in the enzyme's active site. -
Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of
.
Key Insight for Researchers:
The
Visualization: CA Inhibition Logic
Figure 2: Mechanism of Carbonic Anhydrase inhibition. The sulfamide coordinates Zinc while the tolyl tail engages the hydrophobic pocket.
Environmental Fate (Tolylfluanid Degradation)
For researchers in agrochemistry or toxicology, the relevance of this scaffold lies in the degradation of Tolylfluanid , a fungicide used on fruit crops.
-
Parent Compound: Tolylfluanid (
-dichlorofluoromethylthio- -dimethyl- -p-tolylsulfamide).[2][3][4] -
Primary Metabolite: DMST (
-dimethyl- -p-tolylsulfamide).[1]
Degradation Pathway:
Tolylfluanid is unstable in alkaline aqueous media and rapidly hydrolyzes at the
Analytical Detection (LC-MS/MS)
-
Method: Solid Phase Extraction (SPE) followed by LC-MS/MS.
-
Ionization: Electrospray Ionization (ESI) in negative mode (
) is common for the mono-substituted sulfamide; Positive mode ( ) is used for the dimethyl derivative (DMST). -
Transitions (DMST):
-
Precursor Ion:
215 -
Quantifier Ion:
170 (Loss of dimethylamine/sulfur species)
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel classes of carbonic anhydrase inhibitors. Medicinal Research Reviews, 26(6), 767-792. Link
-
Rehse, K., & Strohmeier, J. (1989). N-Substituted sulfamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 322(3), 165-169. Link
-
PubChem Compound Summary. (2023). N,N-Dimethyl-N'-p-tolylsulfamide (CID 738302). National Center for Biotechnology Information. Link
